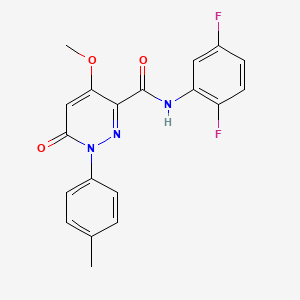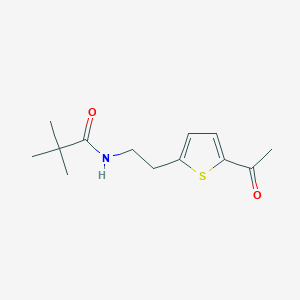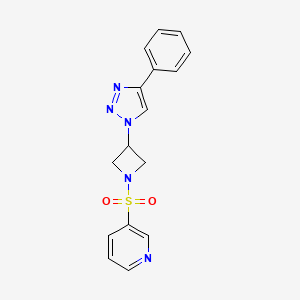![molecular formula C18H17FN4O5S B2552199 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034543-25-2](/img/structure/B2552199.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound , involves a C-C coupling methodology using Pd(0) and aryl boronic pinacol ester/acids. This process has been shown to yield compounds with various biological activities . Similarly, other acetamide derivatives have been synthesized, with their structures confirmed by MS, IR, CHN, and 1H NMR spectral data, indicating a diverse range of structures can be achieved through different synthetic routes .
Molecular Structure Analysis
The molecular docking studies of the synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed that these compounds bind to the non-metallic active site of the urease enzyme. This suggests that the molecular structure of these compounds is critical for their biological activity, particularly for urease inhibition. The importance of H-bonding between the compounds and the enzyme was highlighted, which is a key factor in their inhibitory action .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid to produce novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives. These reactions are part of a sequence that leads to the formation of compounds with potent antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by various spectroscopic techniques, which are essential for confirming their structures. The antibacterial activity of these compounds has been tested in vitro, showing that some derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria . Additionally, the antioxidant properties of related benzimidazole derivatives have been evaluated using various in vitro systems, with some compounds showing good scavenging activity for DPPH radicals .
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
Compounds incorporating a thiadiazole moiety have been synthesized and examined as insecticidal agents against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These findings suggest that structurally similar compounds could be explored for their potential as bioactive agents in agricultural applications.
Antimicrobial Activity
Research on substituted 2-aminobenzothiazoles derivatives has demonstrated their potential in antimicrobial activities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019). This highlights the possibility of related compounds being valuable in the development of new antimicrobial agents.
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties to evaluate their suitability as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Additionally, molecular docking studies have explored their binding interactions with proteins, indicating potential in drug design and material science applications.
Anticancer Activity
Fluoro-substituted compounds have been investigated for their anti-lung cancer activities, suggesting that modifications to the molecular structure can lead to potent anticancer agents (Hammam et al., 2005). This implies the compound might also be explored for its therapeutic potentials.
Antioxidant and Anticancer Agents
Triazolo-thiadiazoles have been studied for their in vitro antioxidant properties and anticancer activities, offering insights into the development of novel therapeutic compounds (Sunil et al., 2010).
Propiedades
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O5S/c1-21-13-7-6-12(19)10-15(13)23(29(21,26)27)9-8-20-17(24)11-22-14-4-2-3-5-16(14)28-18(22)25/h2-7,10H,8-9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRJKLCBJTUDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)
![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)
![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)
![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)
![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)
